BenchChemオンラインストアへようこそ!

N-(tetrahydrofuran-2-ylmethyl)-1H-benzimidazol-2-amine

Lipophilicity Membrane permeability Physicochemical profiling

N-(Tetrahydrofuran-2-ylmethyl)-1H-benzimidazol-2-amine is a 2-aminobenzimidazole derivative bearing a saturated tetrahydrofuran-2-ylmethyl substituent at the exocyclic nitrogen. The compound has a molecular weight of 217.27 g/mol (C₁₂H₁₅N₃O), a predicted LogP of 2.15, three hydrogen-bond acceptors, two hydrogen-bond donors, a topological polar surface area (TPSA) of 49.94 Ų, and three rotatable bonds.

Molecular Formula C12H15N3O
Molecular Weight 217.272
CAS No. 924859-57-4
Cat. No. B2787135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tetrahydrofuran-2-ylmethyl)-1H-benzimidazol-2-amine
CAS924859-57-4
Molecular FormulaC12H15N3O
Molecular Weight217.272
Structural Identifiers
SMILESC1CC(OC1)CNC2=NC3=CC=CC=C3N2
InChIInChI=1S/C12H15N3O/c1-2-6-11-10(5-1)14-12(15-11)13-8-9-4-3-7-16-9/h1-2,5-6,9H,3-4,7-8H2,(H2,13,14,15)
InChIKeyRNSADKGYHJDRMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Tetrahydrofuran-2-ylmethyl)-1H-benzimidazol-2-amine (CAS 924859-57-4): Core Scaffold and Physicochemical Baseline for Analog Differentiation


N-(Tetrahydrofuran-2-ylmethyl)-1H-benzimidazol-2-amine is a 2-aminobenzimidazole derivative bearing a saturated tetrahydrofuran-2-ylmethyl substituent at the exocyclic nitrogen . The compound has a molecular weight of 217.27 g/mol (C₁₂H₁₅N₃O), a predicted LogP of 2.15, three hydrogen-bond acceptors, two hydrogen-bond donors, a topological polar surface area (TPSA) of 49.94 Ų, and three rotatable bonds . The benzimidazole core places it within a privileged scaffold class extensively explored for kinase inhibition, antimicrobial, and antiparasitic applications. The saturated oxygen heterocycle distinguishes it from its aromatic furan analog and introduces a stereogenic center at the THF 2-position, enabling enantiomerically defined synthesis and procurement .

Why N-(Tetrahydrofuran-2-ylmethyl)-1H-benzimidazol-2-amine Cannot Be Replaced by Close Benzimidazole Analogs Without Revalidation


The 2-aminobenzimidazole scaffold supports broad structure–activity relationship (SAR) sensitivity at the N-substituent position. Replacing the saturated tetrahydrofuran-2-ylmethyl group with a simple alkyl (e.g., N-methyl, N-ethyl), an aromatic furan-2-ylmethyl, or an unsubstituted amine alters LogP by approximately 0.3–1.0 log units, modifies the hydrogen-bond acceptor count, and eliminates the stereogenic center present in the THF ring [1]. These changes directly impact membrane permeability, aqueous solubility, and chiral recognition in asymmetric binding pockets. Substitution with the methylene-bridged analog 1-(1H-benzimidazol-2-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine—which differs by only one additional methylene unit—yields a ligand whose free antimicrobial activity is distinct from its copper(II) complex, underscoring that even single-atom variations in the linker architecture modulate biological readout [2]. Consequently, procurement specifications for a given SAR or process chemistry campaign cannot be met by generic in-class substitution without full revalidation.

Quantitative Differentiation Evidence for N-(Tetrahydrofuran-2-ylmethyl)-1H-benzimidazol-2-amine Versus Closest Analogs


LogP Shift of +0.5 Units Relative to the Furan Analog Alters Predicted Membrane Permeability

The target compound exhibits a predicted LogP of 2.15, compared to an estimated LogP of approximately 1.6–1.7 for the aromatic furan analog N-(furan-2-ylmethyl)-1H-benzimidazol-2-amine (CAS 727392-72-5). The saturated THF ring increases lipophilicity by approximately 0.5 log units relative to the planar furan ring, which translates to a roughly threefold increase in the octanol–water partition coefficient . This difference is large enough to affect passive membrane permeability predictions and chromatographic retention behavior in reversed-phase analytical methods commonly used for quality control and purification monitoring [1].

Lipophilicity Membrane permeability Physicochemical profiling

Stereogenic Center at THF C2 Enables Enantioselective Synthesis Unavailable with the Achiral Furan Analog

The tetrahydrofuran-2-ylmethyl substituent contains a chiral center at the 2-position of the THF ring, rendering the target compound a racemic mixture (or enantiopure upon chiral resolution) with two possible stereoisomers. In contrast, the furan analog N-(furan-2-ylmethyl)-1H-benzimidazol-2-amine is planar at the ring and achiral with respect to the heterocycle . This stereochemical difference means the target compound can, in principle, be resolved into (R)- and (S)-enantiomers, whereas the furan analog cannot present chirality at the equivalent structural position. For procurement specifications, the target compound can be sourced as a defined enantiomeric form (where chiral chromatography or asymmetric synthesis is applied), enabling stereochemically controlled SAR exploration [1].

Chirality Stereoselective synthesis Enantiomeric purity

The THF-Containing Benzimidazole Scaffold Yields Sub-10 nM FGFR3 Inhibitors When Elaborated, Demonstrating Privileged Fragment Status

Elaborated analogs bearing the N-(tetrahydrofuran-2-ylmethyl)benzimidazole substructure appear in patented FGFR3 inhibitors with IC₅₀ values below 10 nM. Specifically, US10213427 Example 2 and US10813930 Ex. No. 2 describe N-(tetrahydrofuran-2-ylmethyl)-3-{1-[3-({[(2,2,2-trifluoroethyl)amino]carbonyl}amino)phenyl]-1H-benzimidazol-5-yl}benzamide, which achieves an IC₅₀ of <10 nM in a FRET-based FGFR3 enzymatic assay measuring peptide phosphorylation [1][2]. The unsubstituted 2-aminobenzimidazole parent (1H-benzimidazol-2-amine, CAS 934-32-7) lacks the N-alkyl substituent required to achieve this potency, while the N-methyl analog has not been reported with comparable FGFR3 inhibition data in the patent literature [3].

FGFR3 kinase inhibition Fragment-based drug discovery Patent-validated scaffold

Copper(II) Complexation of the Methylene-Bridged Analog Enhances Antimicrobial Activity, Validating the Scaffold for Metal-Based Drug Design

The closely related ligand 1-(1H-benzimidazol-2-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine—differing from the target compound by only one additional methylene bridge between the benzimidazole and amine nitrogen—was synthesized and its mononuclear copper(II) complex [Cu(L)(Cl)]Cl was evaluated for antimicrobial activity by disc diffusion [1]. The metal complex exhibited higher antimicrobial activity than the free ligand, demonstrating that the THF-2-ylmethyl-containing benzimidazole scaffold is competent for metal coordination and that coordination amplifies bioactivity [2]. While the target compound itself lacks the methylene bridge and would form a structurally distinct metal complex, the precedent establishes that the THF-benzimidazole pharmacophore is a viable ligand framework for metallodrug development.

Antimicrobial Copper complex Metallodrug

Three Hydrogen-Bond Acceptors vs. Two for the Furan Analog: Distinct Molecular Recognition Capacity

The target compound possesses three hydrogen-bond acceptor atoms (two benzimidazole nitrogens and one THF ether oxygen) and two hydrogen-bond donors (two NH groups), with a TPSA of 49.94 Ų . The furan analog N-(furan-2-ylmethyl)-1H-benzimidazol-2-amine contains only two H-bond acceptors (furan oxygen is a weaker H-bond acceptor than THF oxygen due to aromatic delocalization), and its TPSA is predicted to be approximately 45–46 Ų [1]. The additional effective H-bond acceptor capacity of the THF ether oxygen provides an extra molecular recognition vector for target engagement, which can be critical in binding sites where bridging water molecules or polar residue contacts differentiate active from inactive analogs.

Hydrogen bonding Molecular recognition TPSA

Procurement-Relevant Application Scenarios for N-(Tetrahydrofuran-2-ylmethyl)-1H-benzimidazol-2-amine (CAS 924859-57-4)


FGFR3-Targeted Fragment-Based Drug Discovery (FBDD) and Kinase Inhibitor Lead Generation

Researchers prosecuting FGFR3 kinase as a therapeutic target for bladder cancer, multiple myeloma, or achondroplasia can employ the target compound as a validated fragment starting point. Elaborated derivatives featuring the N-(tetrahydrofuran-2-ylmethyl)benzimidazole core achieve IC₅₀ values below 10 nM in FRET-based FGFR3 enzymatic assays, as documented in Bayer Pharma patents US10213427 and US10813930 [1]. Procurement of the exact N-substitution pattern is non-negotiable: the THF-2-ylmethyl group provides a specific LogP (~2.15) and H-bond acceptor profile (3 acceptors) that balances permeability and solubility for cellular follow-up assays . The stereogenic THF C2 center additionally permits enantioselective SAR, distinguishing this fragment from achiral N-alkyl or N-furylmethyl congeners .

Stereochemically Defined Chemical Probe Synthesis for Chiral Biological Targets

The presence of a chiral center at the THF 2-position enables the procurement or synthesis of enantiomerically pure (R)- or (S)-forms of the target compound [1]. This is essential for chemical biology programs investigating stereospecific protein–ligand interactions, such as those involving ATP-binding pockets with defined chirality preference or KRAS switch-II pocket binders where the furan analog N-(furan-2-ylmethyl)-1H-benzimidazol-2-amine has already demonstrated binding to KRAS G12V by NMR (PDB 8QDK) . By procuring the THF analog in defined enantiomeric form, researchers can investigate whether the saturated ring and its chirality confer altered binding kinetics, residence time, or selectivity relative to the planar achiral furan comparator.

Metallodrug Scaffold Development for Antimicrobial Copper(II) Complexes

The precedent established by the copper(II) complex of the methylene-bridged analog—which shows enhanced antimicrobial activity over its free ligand by disc diffusion [1]—supports the use of the target compound as a ligand scaffold for novel metallodrug development. The direct N-attachment architecture of the target compound (vs. the methylene-bridged comparator) is expected to yield a distinct coordination geometry and potentially divergent antimicrobial spectrum. Procurement of high-purity batches (≥98% by HPLC ) is critical for reproducible metal complex synthesis and subsequent minimum inhibitory concentration (MIC) determination against Gram-positive and Gram-negative bacterial panels.

Physicochemical Reference Standard for Chromatographic Method Development and LogP Calibration

With a well-characterized predicted LogP of 2.15, a TPSA of 49.94 Ų, and three H-bond acceptors [1], the target compound can serve as a calibration standard for reversed-phase HPLC method development targeting benzimidazole-containing analytes. Its retention time is expected to differ systematically from the less lipophilic furan analog (estimated LogP ~1.6) and the more polar unsubstituted 2-aminobenzimidazole (LogP ~0.9), providing a mid-range reference point for chromatographic gradient optimization in medicinal chemistry and process analytical technology (PAT) applications .

Quote Request

Request a Quote for N-(tetrahydrofuran-2-ylmethyl)-1H-benzimidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.